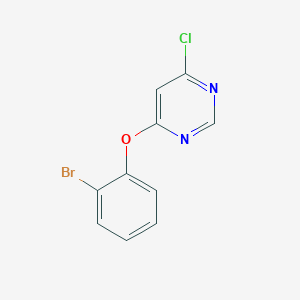
4-(2-溴苯氧基)-6-氯嘧啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“4-(2-Bromophenoxy)-6-chloropyrimidine” is a chemical compound that contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. It also has a bromophenoxy group attached at the 4th position and a chlorine atom at the 6th position of the pyrimidine ring .
Molecular Structure Analysis
The molecular structure of “4-(2-Bromophenoxy)-6-chloropyrimidine” would consist of a pyrimidine ring with a bromophenoxy group and a chlorine atom attached. The exact 3D structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
The reactivity of “4-(2-Bromophenoxy)-6-chloropyrimidine” would be influenced by the presence of the bromophenoxy and chloro groups. These groups are electron-withdrawing, which would affect the electron density of the pyrimidine ring and thus its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(2-Bromophenoxy)-6-chloropyrimidine” would depend on its specific molecular structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the presence and position of the bromophenoxy and chloro groups .科学研究应用
当然!以下是对4-(2-溴苯氧基)-6-氯嘧啶的科学研究应用的全面分析,重点介绍了六个独特的领域:
药物开发
4-(2-溴苯氧基)-6-氯嘧啶因其在药物开发中的潜力而被广泛研究。其独特的化学结构使其能够作为合成各种生物活性化合物的支架。 研究人员探索了其在开发针对特定酶和受体的药物中的应用,这可能导致针对癌症、细菌感染和炎症性疾病等疾病的治疗方法 .
农业化学
在农业化学中,4-(2-溴苯氧基)-6-氯嘧啶因其在创造新型农用化学品中的作用而受到研究。这些化合物可以作为除草剂、杀菌剂或杀虫剂,帮助保护农作物免受害虫和疾病的侵害。 该化合物破坏害虫特定生物途径的能力使其成为开发更有效且更环保的农用化学品的宝贵候选者.
材料科学
4-(2-溴苯氧基)-6-氯嘧啶的材料科学应用包括其在合成先进材料中的应用。研究人员探索了将其掺入聚合物和其他材料中以增强热稳定性、机械强度和抗降解性等特性。 这些材料可用于各种行业,包括电子、汽车和航空航天 .
环境化学
在环境化学中,4-(2-溴苯氧基)-6-氯嘧啶因其潜在的降解环境污染物而受到研究。其化学性质使其能够参与分解有害物质(如持久性有机污染物 (POP))的反应。 这使其成为开发新的环境修复和污染控制方法的候选者 .
作用机制
安全和危害
属性
IUPAC Name |
4-(2-bromophenoxy)-6-chloropyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrClN2O/c11-7-3-1-2-4-8(7)15-10-5-9(12)13-6-14-10/h1-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNJJXSGEIKCUEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=CC(=NC=N2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[6-(4-Ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B2451268.png)
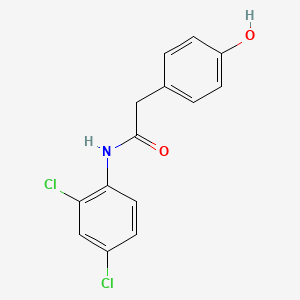
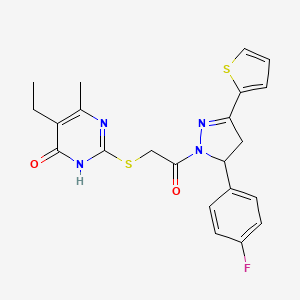
![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2451272.png)
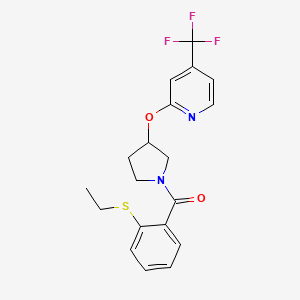


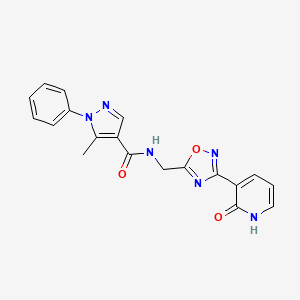
![Benzo[1,3]dioxol-5-ylmethyl-(3-methoxy-benzyl)-amine oxalate](/img/structure/B2451278.png)
![(2E)-2-[(2,5-difluorophenyl)sulfonyl]-N-(2,4-dimethylphenyl)-3-[(2-methoxybenzyl)amino]acrylamide](/img/structure/B2451279.png)


![1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(4-hydroxy-3-methylphenyl)ethanone](/img/structure/B2451286.png)
![2-(Allylsulfanyl)-4-(4-methoxyphenoxy)thieno[3,2-d]pyrimidine](/img/structure/B2451288.png)